N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide
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Overview
Description
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide typically involves multi-step organic reactions. One common method involves the condensation of benzylamine with a trifluoromethyl ketone, followed by cyclization to form the imidazole ring. The reaction conditions often require the use of catalysts such as palladium or nickel, and solvents like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This interaction often involves the trifluoromethyl group, which enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]cyclohexanecarboxamide
- N-((2S)-2-({(1Z)-1-methyl-3-oxo-3-[4-(trifluoromethyl)phenyl]prop-1-enyl}amino)-3-{4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propyl)propanamide
Uniqueness
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds .
Properties
Molecular Formula |
C22H22F3N3O2 |
---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-[1-benzyl-5-oxo-2-phenyl-4-(trifluoromethyl)imidazol-4-yl]pentanamide |
InChI |
InChI=1S/C22H22F3N3O2/c1-2-3-14-18(29)26-21(22(23,24)25)20(30)28(15-16-10-6-4-7-11-16)19(27-21)17-12-8-5-9-13-17/h4-13H,2-3,14-15H2,1H3,(H,26,29) |
InChI Key |
JVQCRZOWGHSHGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1(C(=O)N(C(=N1)C2=CC=CC=C2)CC3=CC=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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